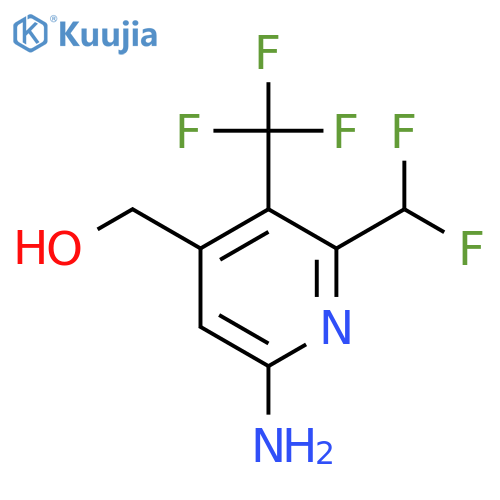Cas no 1805230-55-0 (6-Amino-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-methanol)

1805230-55-0 structure
商品名:6-Amino-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-methanol
CAS番号:1805230-55-0
MF:C8H7F5N2O
メガワット:242.145999193192
CID:4857979
6-Amino-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-methanol 化学的及び物理的性質
名前と識別子
-
- 6-Amino-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-methanol
-
- インチ: 1S/C8H7F5N2O/c9-7(10)6-5(8(11,12)13)3(2-16)1-4(14)15-6/h1,7,16H,2H2,(H2,14,15)
- InChIKey: NEBVREPTXZVDEH-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(C(F)F)=NC(=CC=1CO)N)(F)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 235
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 59.1
6-Amino-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029063766-1g |
6-Amino-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-methanol |
1805230-55-0 | 97% | 1g |
$1,445.30 | 2022-04-01 |
6-Amino-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-methanol 関連文献
-
Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
-
Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
-
Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344
-
5. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
1805230-55-0 (6-Amino-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-methanol) 関連製品
- 61549-49-3(9-Decenenitrile)
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)
- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)
- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)
- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)
- 81216-14-0(7-bromohept-1-yne)
- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
